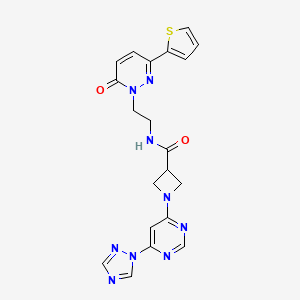
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N9O2S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole and Pyrimidine Rings : Known for their roles in biological activity, particularly in anti-cancer and anti-inflammatory applications.
- Azetidine Ring : Contributes to the compound's stability and bioactivity.
- Pyridazine and Thiophene Substituents : These groups enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A related triazolo-thiadiazole compound demonstrated potent inhibition of human heparanase activity, leading to reduced migration and invasion of cancer cells (IC50 ~5 μM) . This suggests that our compound may possess similar inhibitory effects on tumor progression.
Anti-inflammatory Effects
Compounds containing triazole and pyrimidine rings have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Data Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of heparanase; apoptosis induction | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Potential inhibition of bacterial growth |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in tumor progression.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell growth and survival.
- Reactive Oxygen Species (ROS) Management : Some studies suggest that these compounds can modulate oxidative stress within cells, contributing to their anticancer effects.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the azetidine nitrogen or the pyrimidine ring have been explored to optimize potency and selectivity against cancer cell lines.
Case Study Findings :
A series of related compounds were synthesized and screened for anticancer activity. The most promising candidates exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential for further development .
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2S/c30-19-4-3-15(16-2-1-7-32-16)26-28(19)6-5-22-20(31)14-9-27(10-14)17-8-18(24-12-23-17)29-13-21-11-25-29/h1-4,7-8,11-14H,5-6,9-10H2,(H,22,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQSVWRFAJASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














